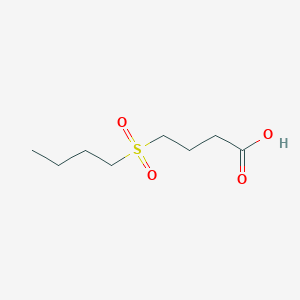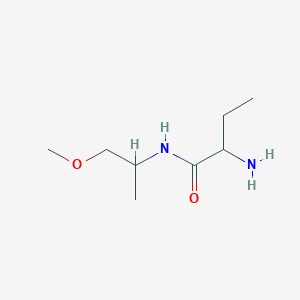
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine” involves the use of substituted aryloxy acetic acids and isoniazid in the presence of phosphorus oxychloride . This process results in the formation of a series of new 2-(substituted-aryloxymethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles .Applications De Recherche Scientifique
Neuroprotective Agents for Parkinson’s Disease
Scientific Field
Neurology, specifically Parkinson’s disease research.
Application Summary
This compound has been used in the development of neuroprotective agents based on a 5-(4-Pyridinyl)-1,2,4-triazole scaffold. The main goal of the study was to optimize previously identified alpha-synuclein (α-syn) aggregation inhibitors of this chemotype in terms of in vivo efficacy .
Methods of Application
The researchers identified ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15), which displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Results/Outcomes
The compound was shown to slightly reduce the α-syn aggregation. It also prevented neurodegeneration produced by the neurotoxin MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .
Non-linear Optics
Scientific Field
Material Science, specifically non-linear optics.
Application Summary
The compound and its derivatives have been intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
Methods of Application
Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules within the layered structure .
Results/Outcomes
The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate potential use of these materials in non-linear optics .
Metal–Organic Frameworks
Scientific Field
Material Science, specifically Metal–Organic Frameworks (MOFs).
Application Summary
The compound and its derivatives have been used to build metal–organic frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Methods of Application
The researchers used a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), to synthesize four metal(II)-complexes .
Results/Outcomes
The complexes were structurally characterized by single-crystal X-ray diffraction. The work indicates that the chirality of the space group for the homochiral complex comes from the supramolecular packing of the 2D layers .
Synthesis of Isophthalic Acid Derivatives
Scientific Field
Organic Chemistry.
Application Summary
The compound has been used in the synthesis of isophthalic acid derivatives. Isophthalic acid is an organic compound with the formula C6H4(CO2H)2. This colorless solid is an isomer of phthalic acid and terephthalic acid .
Methods of Application
The structure of the title compound, 5-(pyridin-4-yl)isophthalic acid, was reported. The two carboxylic groups and the phenyl ring system in the title compound are almost planar .
Results/Outcomes
The results of the study showed that the pyridine ring and the carboxylic groups in the compound are almost planar, which could be important for its reactivity and potential applications .
Spin-Crossover Coordination Polymers
Scientific Field
Material Science, specifically Spin-Crossover Coordination Polymers (SCO-CPs).
Application Summary
The compound and its derivatives have been used to build two-dimensional (2D) spin-crossover coordination polymers (SCO-CPs). SCO-CPs are a class of compounds that can switch between two or more stable states under the influence of external stimuli .
Methods of Application
The researchers synthesized a series of 2D SCO-CPs by employing 1,1,2,2-tetra(pyridin-4-yl)ethene (TPE) and pseudohalide (NCX−) coligands .
Results/Outcomes
Magnetic measurements indicated that the complexes exhibited SCO behaviors with diminishing thermal hysteresis upon decreasing the ligand-field strength. The critical temperatures (Tc) during spin transition were found to be inversely proportional to the coordination ability parameters .
Propriétés
IUPAC Name |
5-pyridin-4-yl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFXGPZQFFCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651732 | |
| Record name | 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
CAS RN |
23275-49-2 | |
| Record name | 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B1386401.png)
![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)




![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)
![{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine](/img/structure/B1386414.png)


